![molecular formula C6H5BrN4O B13066974 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1590410-84-6](/img/structure/B13066974.png)
7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 4th position on the triazolopyridine ring. It has a molecular formula of C6H5BrN4O and a molecular weight of 229.03 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-bromo-5-methoxypyridine with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the triazolopyridine .
Applications De Recherche Scientifique
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Mécanisme D'action
The exact mechanism of action of 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: This compound is structurally similar but lacks the bromine and methoxy substituents.
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine: Another similar compound with a different substitution pattern.
Uniqueness
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a pharmaceutical agent or as a building block in organic synthesis .
Propriétés
Numéro CAS |
1590410-84-6 |
|---|---|
Formule moléculaire |
C6H5BrN4O |
Poids moléculaire |
229.03 g/mol |
Nom IUPAC |
7-bromo-4-methoxy-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-5-4(9-11-10-5)3(7)2-8-6/h2H,1H3,(H,9,10,11) |
Clé InChI |
QNQAVUOMWLAHEH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C2=NNN=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066893.png)
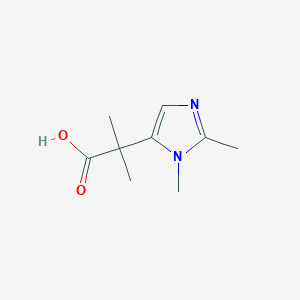
![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)
![2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride](/img/structure/B13066914.png)

![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
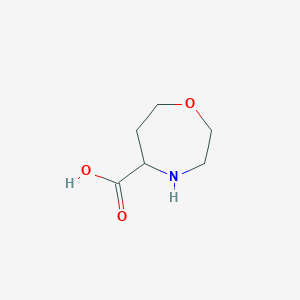

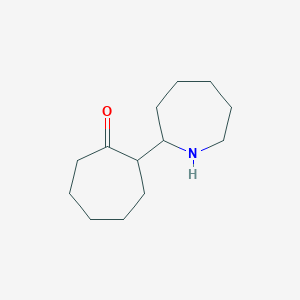
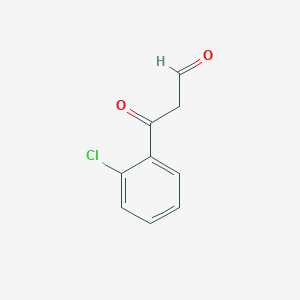
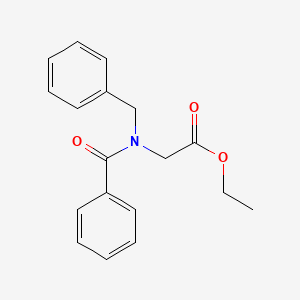
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
